2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide is a fascinating compound at the intersection of organic and medicinal chemistry. This compound boasts a unique structural motif that has piqued the interest of researchers due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide involves a multi-step synthetic process. A common route might include the condensation of 2-amino-5-nitrothiazole with an appropriate acylating agent, followed by cyclization with a suitable benzoisothiazole derivative.
Industrial Production Methods: On an industrial scale, this compound would require optimized reaction conditions to ensure high yields and purity. Factors like temperature control, solvent choice, and reaction time play crucial roles in the large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions. Key reactions might include:
Oxidation: Under specific conditions, certain functional groups can be oxidized to higher oxidation states.
Reduction: Similarly, selective reduction can lead to the formation of other functionalized derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, allowing for further functionalization.
Common Reagents and Conditions: Common reagents for these reactions might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and a variety of nucleophiles and electrophiles for substitution reactions.
Major Products Formed: The products of these reactions depend on the reaction conditions and reagents used. Typically, they would include derivatives with modified functional groups or new substituted products.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide has broad applications in scientific research:
Chemistry: This compound is a valuable intermediate for synthesizing other complex molecules.
Biology: Its potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: There is interest in its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It can be used in material science for developing new polymers or as a building block for complex chemical syntheses.
Mechanism of Action
The mechanism by which this compound exerts its effects is rooted in its interaction with specific molecular targets. It likely involves the inhibition or activation of particular enzymes or receptors, altering cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide with similar compounds highlights its uniqueness. Similar compounds might include other benzoisothiazole derivatives or nitrothiazole compounds. What sets it apart could be its dual functionality—combining the benzoisothiazole and nitrothiazole moieties—that confers distinctive chemical and biological properties.
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Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S2/c17-9(14-12-13-5-10(23-12)16(19)20)6-15-11(18)7-3-1-2-4-8(7)24(15,21)22/h1-5H,6H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKQLZGXWXRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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